![molecular formula C18H21NO B14285174 Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- CAS No. 137710-71-5](/img/structure/B14285174.png)
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves the reaction of benzylamine with methanol to generate N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to produce the final compound . The reaction conditions typically involve the use of organic solvents such as alcohols and ethers, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also in place to handle the compound, as it can be hazardous if not managed properly .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with a methoxy group on the aromatic ring.
Benzenemethanamine, N-methyl-4-(phenylmethoxy)-: This compound is closely related and is used in similar applications.
Benzenemethanamine, N-(4-methylphenyl)-: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components provides versatility in both synthetic and industrial chemistry .
Properties
CAS No. |
137710-71-5 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-4-phenylmethoxybutan-1-imine |
InChI |
InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-13H,7-8,14-16H2 |
InChI Key |
VIRBSOVNAZHVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


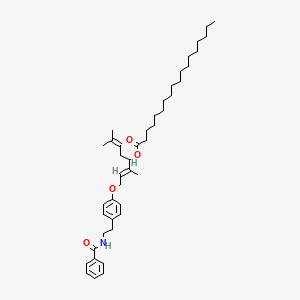
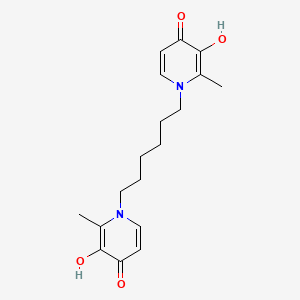
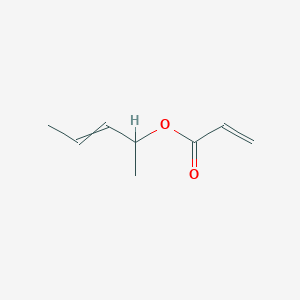

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

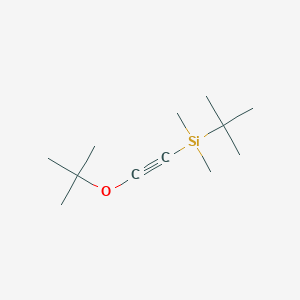
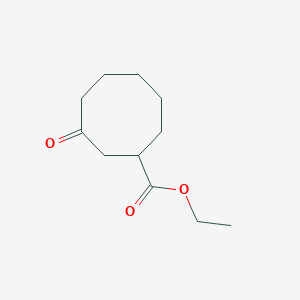
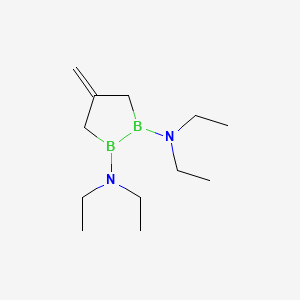
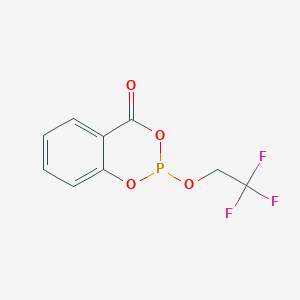
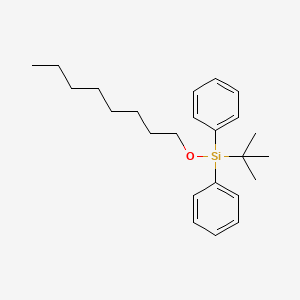
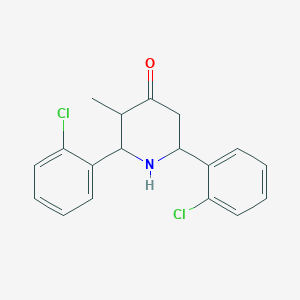
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
